(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid
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Overview
Description
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid: is an organic compound featuring a fluorinated pyridine ring. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino pyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate to yield the fluorinated pyridine . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents. The use of high-throughput screening and optimization techniques allows for the efficient production of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid on a large scale .
Chemical Reactions Analysis
Types of Reactions: (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield dihydropyridines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Dihydropyridines are formed as major products.
Scientific Research Applications
Chemistry: (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound is investigated for its potential biological activities, including its use as a precursor in the synthesis of pharmaceuticals. Fluorinated pyridines are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its incorporation into various products can improve their performance and stability .
Mechanism of Action
The mechanism of action of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness: (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and stereochemistry. The presence of the fluorine atom at the 5-position of the pyridine ring and the (2S) configuration of the propanoic acid moiety confer distinct chemical and biological properties compared to other fluoropyridines .
Properties
IUPAC Name |
(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)2-7-3-8(10)5-11-4-7/h3-6H,2H2,1H3,(H,12,13)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILBADWIQIDAW-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CN=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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